![molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3](/img/no-structure.png)

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

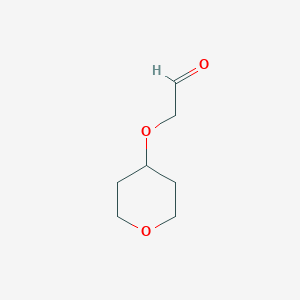

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular formula of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is C8H8ClN3 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is 181.62222 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wirkmechanismus

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

Safety and Hazards

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . This allows structural modifications throughout its periphery. The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

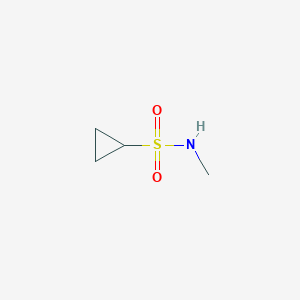

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2-amino-4-chloropyrimidine to form the final product, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.", "Starting Materials": ["5-ethyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "2-amino-4-chloropyrimidine"], "Reaction": ["Step 1: React 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride.", "Step 2: React 5-ethyl-1H-pyrazole-3-carbonyl chloride with 2-amino-4-chloropyrimidine to form 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine."] } | |

CAS-Nummer |

167371-39-3 |

Produktname |

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |

Molekularformel |

C8H8ClN3 |

Molekulargewicht |

181.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.